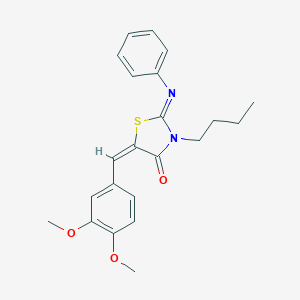![molecular formula C21H23N3O2S B298947 (5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298947.png)
(5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound belongs to the thiazole family and has a unique molecular structure that makes it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of (5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is not fully understood. However, studies suggest that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. Moreover, it has been reported that this compound inhibits the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one exhibits several biochemical and physiological effects. For instance, this compound has been shown to induce cell cycle arrest and inhibit cell proliferation in cancer cells. Moreover, it has been reported that this compound can modulate the expression of certain genes involved in the regulation of cell growth and division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is its potent anti-cancer activity, which makes it a valuable tool for cancer research. Moreover, this compound is relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on (5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one. One of the areas of interest is the development of new derivatives of this compound with improved solubility and efficacy. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as neurobiology and immunology. Finally, the development of new drug formulations based on this compound may lead to the discovery of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of (5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one involves several steps. The first step is the condensation of 3,4-dimethylaniline with furfural in the presence of a catalytic amount of acid to form 3-(furan-2-yl)-N,N-dimethylaniline. In the second step, the resulting compound is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. Finally, the thiosemicarbazone is treated with ethyl chloroacetate to yield the desired product.
Aplicaciones Científicas De Investigación
The (5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported that this compound exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, ovarian cancer, and lung cancer. Moreover, this compound has been shown to possess anti-inflammatory and anti-microbial properties, making it a promising candidate for the development of new drugs.
Propiedades
Nombre del producto |
(5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one |
|---|---|
Fórmula molecular |
C21H23N3O2S |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
(5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H23N3O2S/c1-14-6-7-16(12-15(14)2)22-21-23-20(25)18(27-21)13-17-8-9-19(26-17)24-10-4-3-5-11-24/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,23,25)/b18-13- |
Clave InChI |
YIGHWSPDBXRREM-AQTBWJFISA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)NC2=NC(=O)/C(=C/C3=CC=C(O3)N4CCCCC4)/S2)C |
SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(O3)N4CCCCC4)S2)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(O3)N4CCCCC4)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetohydrazide](/img/structure/B298864.png)

![N-(2,6-dimethylphenyl)-4-[2-methyl-4-(methyloxy)phenyl]butanamide](/img/structure/B298866.png)
![3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298867.png)

![4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B298869.png)


![5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid](/img/structure/B298875.png)


![4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298885.png)
![2-[3-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B298886.png)
![3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B298887.png)